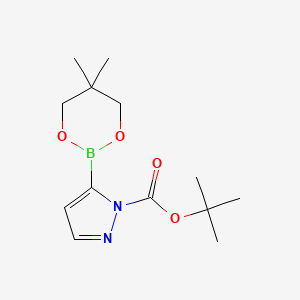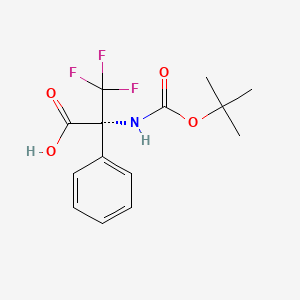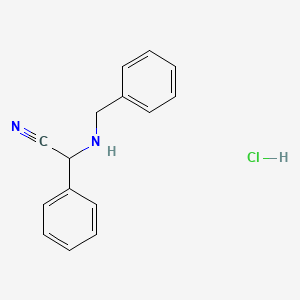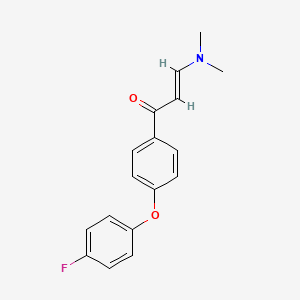amino}propanoic acid CAS No. 2109562-89-0](/img/structure/B6328130.png)
3-{[(t-Butoxy)carbonyl](diphenylmethyl)amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in dipeptide synthesis . The process involves the use of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature .Molecular Structure Analysis
The molecule contains a total of 51 atoms. There are 25 Hydrogen atoms, 21 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Chemical Reactions Analysis
The compound can undergo reduction reactions. Acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3). The hydride source (LiAlH(Ot-Bu)3) is a weaker reducing agent than lithium aluminum hydride .Mechanism of Action
Mode of Action
The compound interacts with its targets through the formation of peptide bonds. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .
Biochemical Pathways
The compound is involved in the biochemical pathway of dipeptide synthesis .
Result of Action
The action of the compound results in the formation of dipeptides in satisfactory yields within 15 minutes . This suggests that the compound could be efficient in reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is partially miscible in water but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . This suggests that the compound’s action could be influenced by the solvent environment.
Advantages and Limitations for Lab Experiments
The main advantage of using Boc-Dpa in laboratory experiments is its versatility. Boc-Dpa can be used for a wide range of applications, including the synthesis of peptides, proteins, and peptidomimetics. In addition, Boc-Dpa can be used for the synthesis of nucleosides, nucleotides, and oligonucleotides. Furthermore, Boc-Dpa has been used for the synthesis of heterocyclic compounds, polymers, and other organic compounds.
The main limitation of using Boc-Dpa in laboratory experiments is its instability. Boc-Dpa is a very reactive compound and can easily decompose in the presence of acids, bases, and other reactive compounds. Therefore, it is important to carefully select the conditions under which Boc-Dpa is used.
Future Directions
The future of Boc-Dpa is promising, as it is a versatile reagent with many potential applications. There are many potential future directions for the use of Boc-Dpa, including: the development of new synthetic methods for the synthesis of peptides, proteins, and peptidomimetics; the development of new methods for the synthesis of nucleosides, nucleotides, and oligonucleotides; the development of new methods for the synthesis of heterocyclic compounds, polymers, and other organic compounds; the development of new methods for the synthesis of organic dyes, fluorescent probes, and other biologically active molecules; and the development of new methods for the protection of amino groups. In addition, research into the biochemical and physiological effects of Boc-Dpa could lead to new therapeutic applications.
Synthesis Methods
Boc-Dpa is generally synthesized by a two-step process. The first step involves the reaction of t-butyl chloroformate with diphenylmethyl amine in a solvent such as dimethylformamide. This reaction results in the formation of the Boc-Dpa intermediate. The second step involves the deprotection of the Boc-Dpa intermediate with hydrochloric acid. The resulting Boc-Dpa can then be isolated by precipitation with ether and recrystallized from ethanol.
Scientific Research Applications
Boc-Dpa is a versatile reagent used in a variety of scientific research applications. It is commonly used as a protecting group for amino groups in the synthesis of peptides, proteins, and peptidomimetics. In addition, Boc-Dpa can be used for the synthesis of nucleosides, nucleotides, and oligonucleotides. Furthermore, Boc-Dpa has been used for the synthesis of heterocyclic compounds, polymers, and other organic compounds. Boc-Dpa is also used in the synthesis of organic dyes, fluorescent probes, and other biologically active molecules.
properties
IUPAC Name |
3-[benzhydryl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22(15-14-18(23)24)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFDIJALGJIKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)








